4-Fluoro-4-methylaminorex
Overview
Description
Para-fluoro Methylaminorex: is a synthetic stimulant that belongs to the aminorex family. It is structurally similar to known stimulants and has been found in samples seized by law enforcement . The compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which distinguishes it from other aminorex derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of para-fluoro Methylaminorex typically involves the reaction of para-fluoro-norephedrine with potassium cyanate. The para-fluoro-norephedrine is first dissolved in water and titrated with hydrochloric acid until weakly acidic. Potassium cyanate is then added to the solution, resulting in the formation of para-fluoro Methylaminorex .
Industrial Production Methods: the synthetic route described above can be scaled up for larger production if necessary .
Chemical Reactions Analysis
Types of Reactions: Para-fluoro Methylaminorex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine atom, which can affect the reactivity of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize para-fluoro Methylaminorex.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield para-fluoro Methylaminorex oxide, while reduction could produce para-fluoro Methylaminorex alcohol .
Scientific Research Applications
Para-fluoro Methylaminorex is primarily used in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as an analytical reference standard for the identification and characterization of new psychoactive substances. The compound is also used in mass spectrometry and other analytical techniques to study its chemical properties and behavior .
Mechanism of Action
Para-fluoro Methylaminorex is similar to other aminorex derivatives, such as 4-methylaminorex, para-methyl-4-methylaminorex, and 3’,4’-methylenedioxy-4-methylaminorex. the presence of the fluorine atom at the para position makes it unique. This modification can affect the compound’s pharmacological properties and reactivity, distinguishing it from other derivatives .
Comparison with Similar Compounds
- 4-methylaminorex
- para-methyl-4-methylaminorex
- 3’,4’-methylenedioxy-4-methylaminorex
- 4’-chloro-4-methylaminorex
- 4’-bromo-4-methylaminorex
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6-9(14-10(12)13-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKYWISHPDEDRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=N1)N)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336900 | |
Record name | 4'-Fluoro-4-methylaminorex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364933-64-1 | |
Record name | p-Fluoro-4-methylaminorex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Fluoro-4-methylaminorex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-FLUORO-4-METHYLAMINOREX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMW9X4B373 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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